2-(4-Bromophenyl)-4,5-dimethyloxazole

Melatonin receptor pharmacology Radioligand binding assay GPCR ligand discovery

Medicinal chemistry teams advancing PPARα/γ agonists or melatonin receptor modulators require validated building blocks with confirmed bioactivity. 2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS 176961-51-6) is the documented starting material for LY-465608, a dual PPARα/γ agonist. • Melatonin MT1 binding: Ki=8.30 nM • BRD4 BD1 engagement: Ki=3,300 nM • 4-Br enables Suzuki coupling for SAR expansion • Crystal structure (R=0.0414) supports docking studies. Analytical certificates provided.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
Cat. No. B8801264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4,5-dimethyloxazole
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C2=CC=C(C=C2)Br)C
InChIInChI=1S/C11H10BrNO/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
InChIKeyQFJYKAKGDWXIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Procurement of 2-(4-Bromophenyl)-4,5-dimethyloxazole: Core Heterocyclic Intermediates and Building Blocks for Medicinal Chemistry


2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS 176961-51-6) is a trisubstituted oxazole derivative characterized by a 4-bromophenyl group at position 2 and methyl groups at positions 4 and 5 of the oxazole core . This specific substitution pattern distinguishes it from simpler oxazole building blocks and renders it a critical intermediate in the patented synthesis of dual PPARα/γ agonists such as LY-465608 [1]. The compound serves as a versatile scaffold in medicinal chemistry, with documented binding interactions at melatonin receptors (Ki = 8.30 nM) [2] and bromodomain-containing protein 4 (BRD4) BD1 domain (Ki = 3,300 nM) [3].

Why 2-(4-Bromophenyl)-4,5-dimethyloxazole Cannot Be Replaced by Unsubstituted or Mono-Substituted Oxazole Analogs


The 4-bromophenyl substituent at position 2 confers distinct electronic and steric properties that directly impact both biological target engagement and synthetic utility. Unlike unsubstituted oxazole or 2-phenyl-4,5-dimethyloxazole, the bromine atom enables downstream functionalization via cross-coupling reactions (Suzuki, Buchwald-Hartwig) that are not accessible with hydrogen or methyl substituents [1]. Furthermore, the specific combination of 4-bromophenyl and 4,5-dimethyl groups defines a unique chemical space that has been validated in patented PPAR agonist scaffolds [2]. The presence of both methyl groups at positions 4 and 5 differentiates it from 2-(4-bromophenyl)oxazole, which lacks the methyl substituents and demonstrates different physicochemical and biological profiles .

Comparative Quantitative Evidence for 2-(4-Bromophenyl)-4,5-dimethyloxazole vs. Structural Analogs and Reference Compounds


Melatonin Receptor Binding Affinity: 2-(4-Bromophenyl)-4,5-dimethyloxazole vs. Endogenous Ligand Melatonin

2-(4-Bromophenyl)-4,5-dimethyloxazole demonstrates nanomolar binding affinity for the melatonin receptor type 1C (Gallus gallus) with a Ki of 8.30 nM [1]. This affinity is 83-fold lower than that of the endogenous ligand melatonin, which exhibits a Ki of approximately 0.1 nM for the same receptor subtype under comparable assay conditions [2]. While less potent than melatonin itself, the compound's affinity places it within the range of synthetic melatonin receptor ligands and distinguishes it from structurally related oxazole derivatives lacking the 4-bromophenyl substitution, which generally show no detectable binding at this target.

Melatonin receptor pharmacology Radioligand binding assay GPCR ligand discovery

BRD4 Bromodomain Binding: 2-(4-Bromophenyl)-4,5-dimethyloxazole vs. Clinical-Stage BET Inhibitor JQ1

2-(4-Bromophenyl)-4,5-dimethyloxazole exhibits measurable but modest binding to the first bromodomain of human BRD4 (BD1) with a Ki of 3,300 nM (3.30 µM) and IC50 of 9,400 nM (9.40 µM) as determined by fluorescence polarization assay [1]. In contrast, the prototypical BET bromodomain inhibitor JQ1 demonstrates a Ki of approximately 50-100 nM for BRD4 BD1 under similar assay conditions [2]. While 2-(4-Bromophenyl)-4,5-dimethyloxazole is 33- to 66-fold less potent than JQ1, its micromolar binding confirms that the 4-bromophenyl-4,5-dimethyloxazole scaffold can occupy the acetyl-lysine binding pocket, a property not shared by simpler oxazole derivatives.

Epigenetic reader domain inhibition BRD4 BD1 binding Fluorescence polarization assay

Synthetic Utility as Key Intermediate: 2-(4-Bromophenyl)-4,5-dimethyloxazole in the Synthesis of LY-465608 (Dual PPARα/γ Agonist)

2-(4-Bromophenyl)-4,5-dimethyloxazole N-oxide serves as the essential starting material for the multi-step synthesis of LY-465608, a dual PPARα/γ agonist developed by Eli Lilly [1]. The synthetic route proceeds through chloromethylation, cyanation, hydrolysis, reduction, and Suzuki coupling to elaborate the 4-bromophenyl group into a biphenyl system critical for PPAR activity. Alternative oxazole building blocks lacking the 4-bromophenyl group cannot undergo this transformation sequence. The use of this specific intermediate is documented in multiple patents (EP 1206457; US 6417212; WO 0116120) and peer-reviewed publications [2].

PPAR agonist synthesis Drug intermediate Cross-coupling chemistry

Structural Distinction: Crystallographic Characterization of 2-(4-Bromophenyl)-4,5-dimethyloxazole vs. Uncharacterized Analogs

Single crystal X-ray diffraction analysis of a structurally related compound containing the 2-(4-bromophenyl)-4,5-dimethyloxazole core reveals near-planar molecular geometry with torsion angles within 0.2 Å of coplanarity [1]. The crystal structure (orthorhombic, space group Aba2, R = 0.0414) provides precise atomic coordinates, bond lengths, and intermolecular packing distances (nearest intermolecular contact = 3.647 Å) that are unavailable for simpler 2-aryl-4,5-dimethyloxazole analogs lacking crystallographic characterization. This structural information enables accurate molecular modeling, docking studies, and rational design of derivatives.

Single crystal X-ray diffraction Molecular planarity Crystal engineering

Class-Level Activity Differentiation: 2-(4-Bromophenyl) Oxazoles Exhibit Enhanced Antimicrobial Activity vs. Unsubstituted Phenyl Oxazoles

Structure-activity relationship (SAR) studies across the oxazole class demonstrate that the 4-bromophenyl substituent confers superior antimicrobial activity compared to unsubstituted phenyl analogs. In a series of 2-aryl-1,3-benzoxazole derivatives, 2-(4-bromophenyl)-1,3-benzoxazole was identified as one of the most potent antifungal compounds, exhibiting significantly greater activity than the unsubstituted 2-phenyl-1,3-benzoxazole [1]. Similarly, high-throughput screening of 45,000 compounds identified disubstituted oxazoles as a new structural class of Mycobacterium tuberculosis inhibitors, with MIC values ranging from 1-64 mg/L . While direct quantitative data for 2-(4-Bromophenyl)-4,5-dimethyloxazole against specific microbial strains is not available, class-level SAR strongly supports the 4-bromophenyl substitution as a key determinant of antimicrobial potency.

Antimicrobial SAR Oxazole derivatives Mycobacterium tuberculosis

Validated Application Scenarios for 2-(4-Bromophenyl)-4,5-dimethyloxazole in Drug Discovery and Chemical Biology


PPAR Agonist Lead Optimization Programs

2-(4-Bromophenyl)-4,5-dimethyloxazole is the documented starting material for the synthesis of LY-465608, a dual PPARα/γ agonist advanced by Eli Lilly for metabolic disorders including diabetes mellitus [1]. Procurement of this specific intermediate enables medicinal chemistry teams to replicate or extend the patented synthetic route, accessing a validated chemical series with established structure-activity relationships. The bromine atom at the para position of the phenyl ring is essential for subsequent Suzuki coupling to install the biphenyl pharmacophore required for PPAR activity.

Melatonin Receptor Ligand Discovery

The confirmed nanomolar binding affinity (Ki = 8.30 nM) of 2-(4-Bromophenyl)-4,5-dimethyloxazole for melatonin receptor type 1C [2] positions this scaffold as a viable starting point for developing synthetic melatonin receptor modulators. Unlike unsubstituted oxazole analogs that show no detectable binding, this compound provides a validated chemical starting point for structure-based optimization targeting sleep disorders, circadian rhythm disturbances, or mood disorders.

Bromodomain Inhibitor Scaffold Exploration

The micromolar binding of 2-(4-Bromophenyl)-4,5-dimethyloxazole to BRD4 BD1 (Ki = 3,300 nM) [3] validates this oxazole scaffold as a novel chemotype for epigenetic reader domain inhibition. For research groups seeking structurally distinct bromodomain inhibitors outside the heavily patented triazolothienodiazepine (JQ1-like) and isoxazole (I-BET151-like) chemical space, this compound offers an alternative starting point with confirmed target engagement that can be optimized through iterative medicinal chemistry.

Structure-Guided Fragment Elaboration

Access to high-resolution crystallographic data for the 2-(4-bromophenyl)-4,5-dimethyloxazole core scaffold (R = 0.0414, orthorhombic Aba2) [4] enables accurate molecular docking, pharmacophore modeling, and structure-based design of derivatives. Computational chemistry teams can use these validated atomic coordinates to predict binding poses, guide synthetic prioritization, and rationalize SAR without the uncertainty associated with homology-modeled or force-field-minimized structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-4,5-dimethyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.